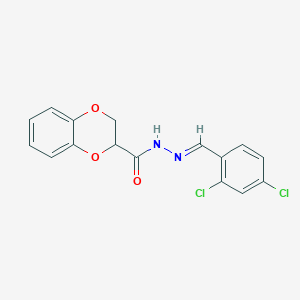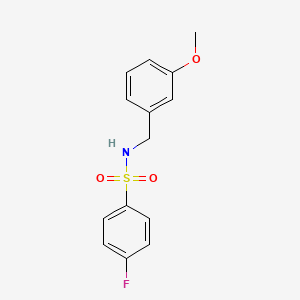
3-nitrobenzyl N-2-furoylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitrobenzyl N-2-furoylglycinate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a derivative of glycine, an amino acid that is essential for the synthesis of proteins in the human body.
Wirkmechanismus
The mechanism of action of 3-nitrobenzyl N-2-furoylglycinate involves the photoactivation of the nitrobenzyl group, which leads to the release of the protected molecule. This process is reversible and can be controlled by the intensity and wavelength of the light used for activation. The photoactivated molecule can then interact with its target molecule, leading to various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitrobenzyl N-2-furoylglycinate depend on the target molecule and the photoactivated molecule. This compound has been shown to be effective in the spatiotemporal control of protein function in living cells. It has also been used as a photosensitive crosslinker for the study of protein-protein interactions. In addition, it has been used as a photoactivatable protecting group for amino acids, peptides, and carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 3-nitrobenzyl N-2-furoylglycinate for lab experiments include its high purity and high yield synthesis method, its photoactivatable nature, and its potential applications in various fields. However, its limitations include the need for specific light sources for activation, the potential for off-target effects, and the need for further optimization for specific applications.
Zukünftige Richtungen
For the study of 3-nitrobenzyl N-2-furoylglycinate include the optimization of its synthesis method for specific applications, the identification of new potential applications, and the development of new photoactivatable protecting groups. In addition, the study of its off-target effects and the development of new strategies to minimize them will be important for its future use in various fields.
Conclusion:
In conclusion, 3-nitrobenzyl N-2-furoylglycinate is a promising compound that has potential applications in various fields such as drug delivery, chemical biology, and photochemistry. Its photoactivatable nature and reversible mechanism of action make it a valuable tool for the spatiotemporal control of protein function in living cells and for the study of protein-protein interactions. Further optimization and development of this compound will be important for its future use in various scientific research applications.
Synthesemethoden
The synthesis of 3-nitrobenzyl N-2-furoylglycinate involves the reaction of 2-furoyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then treated with 3-nitrobenzyl chloride to obtain 3-nitrobenzyl N-2-furoylglycinate. This method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
3-nitrobenzyl N-2-furoylglycinate has been extensively studied for its potential applications in various fields such as drug delivery, chemical biology, and photochemistry. It has been used as a photoactivatable protecting group for amino acids, peptides, and carbohydrates. This compound has also been used as a tool for the spatiotemporal control of protein function in living cells. In addition, it has been used as a photosensitive crosslinker for the study of protein-protein interactions.
Eigenschaften
IUPAC Name |
(3-nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c17-13(8-15-14(18)12-5-2-6-21-12)22-9-10-3-1-4-11(7-10)16(19)20/h1-7H,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCMSLKQZXOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)
![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)


![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)